(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Catalog No.
S960427
CAS No.
1241914-87-3
M.F
C19H16FN5O
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amin...

CAS Number

1241914-87-3

Product Name

(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

IUPAC Name

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol

Molecular Formula

C19H16FN5O

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)

InChI Key

DCRWIATZWHLIPN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O

Synonyms

(4-fluorophenyl)(4-((5-Methyl-1H-pyrazol-3-yl)aMino)quinazolin-2-yl)Methanol

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O

Description

AC430 has been investigated for the treatment of Rheumatoid Arthritis.
  • Kinase Inhibition

    The quinazolinone core structure is present in many known kinase inhibitors PubChem citation for quinazolinone: . The presence of this core suggests (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol could be investigated for its potential to inhibit specific kinases, which are enzymes involved in various cellular processes.

  • Anticancer Activity

    Some quinazoline derivatives have been shown to possess anticancer properties NCBI article on anticancer quinazolines: . The combination of the quinazolinone core and the pyrazole moiety in (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol warrants further investigation into its potential anticancer activity.

The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is a synthetic organic molecule characterized by its complex structure, which includes a fluorophenyl group, a pyrazole moiety, and a quinazoline derivative. The presence of these functional groups suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound's structure can be broken down into three main components: a 4-fluorophenyl group, a 5-methyl-1H-pyrazol-3-yl amino group, and a quinazolin-2-yl methanol unit.

Involving this compound are likely to include:

  • Nucleophilic substitutions: The amino group on the pyrazole can act as a nucleophile, participating in various substitution reactions.
  • Hydroxyl group reactivity: The methanol component can undergo oxidation or esterification reactions.
  • Formation of hydrogen bonds: The structural features allow for potential interactions through hydrogen bonding, which is significant in biological systems.

These reactions can facilitate the compound's interaction with biological targets, potentially leading to therapeutic effects.

Preliminary studies indicate that compounds with similar structures may exhibit various biological activities, including:

  • Anticancer properties: Many quinazoline derivatives are known for their ability to inhibit tumor growth.
  • Anti-inflammatory effects: Pyrazole derivatives often show promise in reducing inflammation.
  • Antimicrobial activity: The presence of aromatic rings can enhance the compound's ability to interact with microbial targets.

Computer-aided predictions suggest that this compound may possess significant therapeutic potential based on its structural features and known activities of similar compounds .

The synthesis of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol can be approached through several methods:

  • Multi-step synthesis:
    • Start with commercially available 4-fluorobenzaldehyde.
    • React with appropriate pyrazole derivatives to form the corresponding amine.
    • Condense this intermediate with quinazoline derivatives to form the target compound.
  • One-pot synthesis:
    • Utilize microwave-assisted synthesis techniques to enhance reaction efficiency and yield.
  • Green chemistry approaches:
    • Employ solvent-free conditions or use environmentally benign solvents to reduce the ecological footprint of the synthesis process.

This compound has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new anticancer agents or anti-inflammatory drugs.
  • Biochemical research: To study enzyme inhibition or receptor interactions due to its structural properties.
  • Material science: Investigating its properties for use in organic electronics or sensors due to its electronic characteristics.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

  • Molecular docking studies: To predict binding affinities with various biological targets.
  • Cell viability assays: To evaluate cytotoxic effects on tumor and non-tumor cell lines.
  • Enzyme inhibition assays: To determine the inhibitory potential against specific enzymes relevant to disease pathways.

These studies will help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, including:

Compound NameStructural FeaturesNotable Activities
4-(4-Fluorophenyl)-2-(5-methylpyrazolyl)quinazolineSimilar fluorophenyl and quinazoline structureAnticancer activity
5-Methylpyrazole derivativesContains pyrazole ringAnti-inflammatory properties
Quinazoline-based inhibitorsVarious substitutions on quinazolineBroad spectrum antimicrobial activity

These compounds highlight the unique combination of functional groups present in the target molecule, which may confer distinct biological activities not found in simpler analogs. The presence of both pyrazole and quinazoline moieties is particularly noteworthy as it may enhance selectivity and potency against specific biological targets compared to other similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

349.13388831 g/mol

Monoisotopic Mass

349.13388831 g/mol

Heavy Atom Count

26

UNII

E7YVO9NSJ9

Dates

Modify: 2023-07-19

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